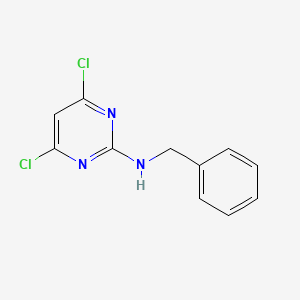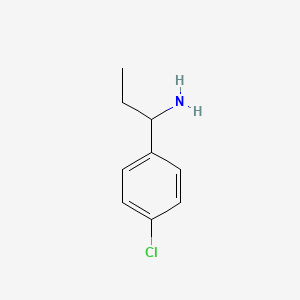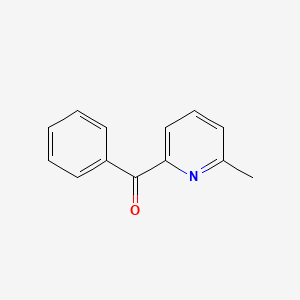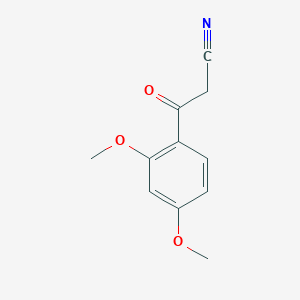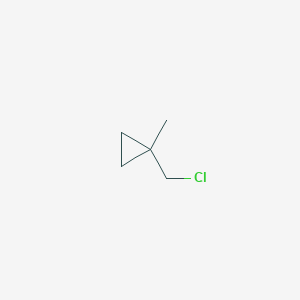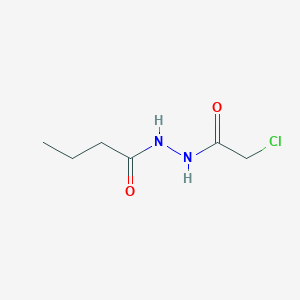
N'-(2-chloroacetyl)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N’-(2-chloroacetyl)butanohydrazide is C6H11ClN2O2 . Its average mass is 178.617 Da, and its mono-isotopic mass is 178.050903 Da .Chemical Reactions Analysis
While specific chemical reactions involving N’-(2-chloroacetyl)butanohydrazide are not detailed in the available resources, related compounds such as cyanoacetamides are known to react with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Heterocyclic Synthesis and Antitumor Activities : N'-(2-chloroacetyl)-2-cyanoacetohydrazide, derived from cyanoacetylhydrazine and chloroacetyl chloride, has been used to synthesize new heterocyclic derivatives with significant antitumor activities against various human tumor cell lines (Mohareb, El-Sayed, & Abdelaziz, 2012).
Antidiabetic Potential : Studies involving the sequential conversion of indolyl butanohydrazide have led to the development of N-substituted derivatives with notable antidiabetic potential, demonstrating significant inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Anticancer Activity : Tetrazole-hydrazone derivatives, including chloro-substituted phenyl moiety, have been synthesized for anticancer activity screening, with some compounds showing significant effects on tumor cells through the apoptotic pathway (Kaplancıklı et al., 2014).
Antituberculotic and Cytotoxic Properties : Hydrazone derivatives bearing pyrimidine-alkylsulfanyl moiety have been investigated for their antituberculotic and cytotoxic activity, showing moderate antitubercular activity and promising cytotoxic activity in some compounds (Yurttaş et al., 2015).
Biofuel Research : N'-(2-chloroacetyl)butanohydrazide derivatives have also found relevance in biofuel research, particularly in studies related to the performance and emissions of diesel engines using butanol-diesel fuel blends (Rakopoulos et al., 2010).
Anticandidal Evaluation : The synthesis of benzothiazole derivatives with hydrazone moiety has been explored for their anticandidal activity against various Candida strains, showing different levels of inhibitory effects (Yurttaş et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-2-3-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONCAZWBHHWPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266131 |
Source


|
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)butanohydrazide | |
CAS RN |
38090-73-2 |
Source


|
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38090-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


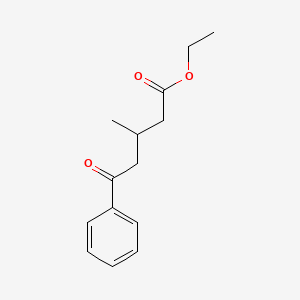
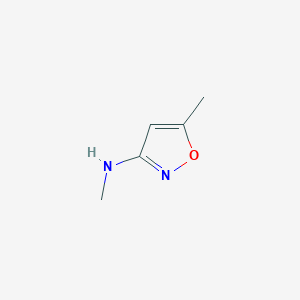

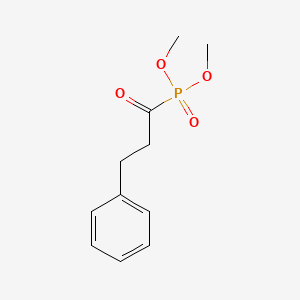
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
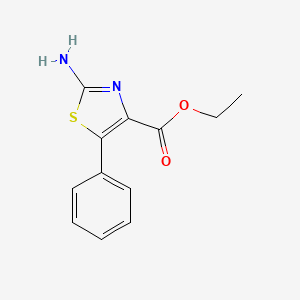
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

